Cas no 1261768-64-2 (4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine)

4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine
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- インチ: 1S/C14H9F6NO/c1-22-8-6-11(21-12(7-8)14(18,19)20)9-4-2-3-5-10(9)13(15,16)17/h2-7H,1H3
- InChIKey: NSNKIOWXTBNXCI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=C(C=C(C(F)(F)F)N=1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 22.1
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013008715-250mg |
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine |
1261768-64-2 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
Alichem | A013008715-500mg |
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine |
1261768-64-2 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A013008715-1g |
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine |
1261768-64-2 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報
Professional Introduction to 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261768-64-2)
4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine, with the CAS number 1261768-64-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the benzene-like ring structure. The presence of multiple functional groups, including methoxy, trifluoromethyl, and a phenyl moiety, endows this molecule with unique chemical properties and potential biological activities.
The structural composition of 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine makes it a promising candidate for various applications in drug discovery and development. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of bioactive molecules. Additionally, the methoxy and phenyl substituents contribute to the compound's solubility and interaction with biological targets, making it an intriguing subject for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Pyridine derivatives have been extensively studied due to their diverse pharmacological properties. Among these, compounds featuring multiple fluorinated aromatic rings have shown particular promise in the treatment of neurological disorders, inflammatory diseases, and cancer. The specific arrangement of functional groups in 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine suggests potential applications in these areas.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The presence of both electron-donating and electron-withdrawing groups allows for versatile chemical modifications, enabling researchers to fine-tune its biological activity. For instance, the trifluoromethyl groups can be utilized to enhance lipophilicity, while the methoxy group can serve as a point for further functionalization. This flexibility makes 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine a valuable building block in medicinal chemistry.
The pharmacological profile of 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine has been explored in several preclinical studies. These investigations have highlighted its potential as a modulator of various biological pathways. For example, preliminary data suggest that this compound may interact with enzymes and receptors involved in pain signaling, inflammation, and neurotransmission. The trifluoromethyl group's influence on electronic properties has been particularly noted, as it can alter binding affinities and metabolic stability.
In addition to its pharmacological potential, 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine has garnered interest for its synthetic utility. The compound's structure provides a rich scaffold for exploring new synthetic methodologies and reactions. Researchers have leveraged its reactive sites to develop novel synthetic routes that could be applied to other heterocyclic compounds. This aspect underscores the importance of such molecules in advancing synthetic organic chemistry.
The development of new analytical techniques has also contributed to a deeper understanding of 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have enabled precise structural elucidation and characterization. These techniques have been instrumental in confirming the compound's identity and purity, which are essential for pharmaceutical applications.
The future prospects for 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine are promising, with ongoing research aimed at uncovering its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. Additionally, computational modeling and artificial intelligence-driven drug discovery approaches may accelerate the identification of new applications for this compound.
In conclusion, 4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261768-64-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug development efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.
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